molecular formula C11H19Cl2N3 B6200747 1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 77145-48-3

1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B6200747
CAS No.: 77145-48-3
M. Wt: 264.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H18ClN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine and pyridine rings, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s piperidine and pyridine rings play a crucial role in its binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of piperidine and pyridine rings, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

77145-48-3

Molecular Formula

C11H19Cl2N3

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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